2-(2-Naphthyl-3-D)pyrimidine

Metabolic Stability ADME Deuterium Isotope Effect

Accurate metabolic quantification requires precise internal standards. Non-deuterated analogs fail to differentiate from analytes in mass spectrometry. 2-(2-Naphthyl-3-D)pyrimidine (CAS: 2241982-96-1, MW: 207.25) offers: - **+1.01 Da mass shift** for LC-MS/MS SIL-IS validation - **Site-specific deuteration (naphthyl 3-position)** enabling DKIE-based metabolic pathway mapping - **Essential for PK/TK studies** of 2-(2-naphthyl)pyrimidine scaffolds Procure for microsomal stability assays or deuterated drug lead synthesis.

Molecular Formula C14H10N2
Molecular Weight 206.24 g/mol
Cat. No. B12278084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Naphthyl-3-D)pyrimidine
Molecular FormulaC14H10N2
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C3=NC=CC=N3
InChIInChI=1S/C14H10N2/c1-2-5-12-10-13(7-6-11(12)4-1)14-15-8-3-9-16-14/h1-10H
InChIKeyZMBRRTOSJMWLDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Naphthyl-3-D)pyrimidine Overview


2-(2-Naphthyl-3-D)pyrimidine (CAS: 2241982-96-5) is a deuterated derivative of the aromatic heterocycle 2-(2-naphthyl)pyrimidine, characterized by a single deuterium substitution at the 3-position of the naphthalene ring . With a molecular formula of C14H9N2D and a molecular weight of 207.25 g/mol, this compound is utilized as a building block and a research tool, primarily in pharmaceutical R&D for metabolic pathway investigation and as an internal standard in mass spectrometry [1]. Its core structure is also noted in patent literature as a component of organic light-emitting devices and as an inhibitor of influenza virus replication .

2-(2-Naphthyl-3-D)pyrimidine Specificity Gap


The substitution of a hydrogen atom with deuterium at a specific position, as in 2-(2-Naphthyl-3-D)pyrimidine, is not merely a trivial isotopic label but a targeted modification that exploits the deuterium kinetic isotope effect (DKIE) [1]. The carbon-deuterium (C-D) bond has a higher bond strength and lower zero-point energy compared to a carbon-hydrogen (C-H) bond. When this C-D bond is positioned at a site that is rate-limiting in metabolic oxidation, its cleavage is significantly slowed, leading to altered pharmacokinetic profiles [2]. Consequently, substituting this compound with its non-deuterated analog, 2-(2-naphthyl)pyrimidine, would result in a different metabolic fate, invalidating its use as an internal standard and compromising the accuracy of metabolic studies or the development of a deuterated drug candidate with optimized properties [3]. The position-specific nature of the deuteration is critical for its intended application.

2-(2-Naphthyl-3-D)pyrimidine: Key Differentiating Evidence


Metabolic Stability via DKIE

While direct microsomal stability data for 2-(2-Naphthyl-3-D)pyrimidine itself is not available in the open literature, a clear class-level inference can be made from deuterated pyrimidine analogs. The deuteration at a metabolically labile position, such as the 3-position of the naphthyl ring, is a rational strategy to slow oxidative metabolism by cytochrome P450 enzymes [1]. This is based on the principle that cleavage of a stronger C-D bond can be up to 10-fold slower than a C-H bond when that bond-breaking step is rate-limiting [2]. Therefore, compared to the non-deuterated 2-(2-naphthyl)pyrimidine, this compound is predicted to have increased metabolic stability, leading to a longer in vitro half-life and lower intrinsic clearance in liver microsome assays [1].

Metabolic Stability ADME Deuterium Isotope Effect

Unique Internal Standard for LC-MS

The most immediate and quantifiable differentiator of 2-(2-Naphthyl-3-D)pyrimidine is its utility as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry assays [1]. Its molecular weight of 207.25 g/mol is +1.01 Da greater than that of the non-deuterated 2-(2-naphthyl)pyrimidine (MW 206.24 g/mol) . This distinct mass shift allows the mass spectrometer to selectively monitor and quantify the target compound (the analyte) in complex biological matrices without interference from the co-eluting internal standard. This is a direct, head-to-head advantage over using an unlabeled, structurally similar analog as an internal standard, which would co-elute and share the same mass transition, causing signal interference and inaccurate quantification [2].

Bioanalysis LC-MS/MS Internal Standard

Site-Specific Metabolic Tracing

Unlike a non-deuterated analog or even a globally deuterated version, 2-(2-Naphthyl-3-D)pyrimidine provides a position-specific isotopic label. This allows for the definitive tracking of the naphthyl moiety during metabolic biotransformation. If the compound undergoes, for example, hydroxylation or ring-opening, the presence or absence of the deuterium atom in a specific metabolite provides unambiguous evidence for which part of the molecule was modified and which metabolic pathway was involved [1]. A non-deuterated compound would yield no such information, and a perdeuterated compound would provide only a general 'mass shift' without pinpointing the precise site of metabolism [2].

Drug Metabolism Metabolite Identification Isotopic Tracer

2-(2-Naphthyl-3-D)pyrimidine Applications


Internal Standard for 2-(2-Naphthyl)pyrimidine Bioanalysis

This is the primary, high-confidence application for 2-(2-Naphthyl-3-D)pyrimidine. Procure this compound to serve as the stable isotope-labeled internal standard (SIL-IS) when developing and validating a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of the non-deuterated analog, 2-(2-naphthyl)pyrimidine, in biological matrices (e.g., plasma, microsomal incubations, tissue lysates). The +1.01 Da mass difference allows the mass spectrometer to differentiate the internal standard from the analyte, ensuring high precision and accuracy for pharmacokinetic (PK) and toxicokinetic (TK) studies [1]. This use is essential for any research group studying the in vivo or in vitro disposition of this scaffold.

Site-Specific Tracer for Metabolism Elucidation

Procure this compound for in vitro metabolic profiling studies using human or animal liver microsomes or hepatocytes. The unique, single deuteration at the naphthyl 3-position provides a powerful tool for identifying site-specific oxidative metabolism [2]. By analyzing metabolite patterns using high-resolution mass spectrometry, researchers can definitively determine whether the naphthyl moiety is subject to oxidation and which specific carbon atom is modified. This level of mechanistic detail is unattainable with non-deuterated or globally-labeled analogs [3]. This scenario is critical for early-stage drug discovery projects aiming to understand and mitigate metabolic liabilities of 2-(2-naphthyl)pyrimidine-based lead compounds.

Precursor for Deuterated Drug Candidates

Given the class-level evidence for deuterium's impact on metabolic stability, 2-(2-Naphthyl-3-D)pyrimidine is a strategic intermediate for synthesizing novel deuterated analogs of bioactive 2-(2-naphthyl)pyrimidine compounds. Procure this material to incorporate a stable, metabolically robust naphthyl moiety into a lead candidate [4]. The resulting deuterated drug candidate is hypothesized to exhibit a lower rate of oxidative metabolism compared to its all-hydrogen counterpart, potentially leading to a longer plasma half-life, increased oral bioavailability, and a superior therapeutic window [5]. This approach is directly aligned with the strategic use of the deuterium kinetic isotope effect (DKIE) in medicinal chemistry.

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